4,6-Dimethoxypyrimidine-2,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4,6-dimethoxypyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h7H2,1-2H3,(H2,8,9,10) |
InChI Key |
HAWDSPQPDWRYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)N |
Origin of Product |
United States |
Derivatization and Synthetic Transformations of 4,6 Dimethoxypyrimidine 2,5 Diamine
Diversification via Coupling Reactions
C-C Coupling Methodologies (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. However, these reactions typically require an aryl or vinyl halide as a coupling partner. For a non-halogenated compound like 4,6-dimethoxypyrimidine-2,5-diamine, a preliminary halogenation step would be necessary to enable C-C coupling. The most likely position for halogenation on this electron-rich ring is the 5-position, which is activated by all four substituents. Once a halogenated derivative, such as 5-bromo- or 5-iodo-4,6-dimethoxypyrimidine-2,5-diamine, is obtained, it can be utilized in various C-C coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. google.com For instance, halogenated pyrimidines are frequently used substrates. A two-step synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine (B16783) has been described, proceeding through a Suzuki-Miyaura coupling followed by hydrodechlorination. wipo.int Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has also been shown to be highly efficient, yielding C4-substituted pyrimidines. nih.gov The reactivity order in polyhalogenated pyrimidines generally favors substitution at the 4 and 6 positions over the 2 and 5 positions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Halogenated Pyrimidines
| Catalyst System | Base | Solvent | Temperature | Reactants | Product Type |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 55°C | 2,4-Dichloropyrimidine, Phenylboronic acid | 4-Phenyl-2-chloropyrimidine |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 105°C | 4-Amino-6-chloropyrimidine, Arylboronic acid | 4-Amino-6-arylpyrimidine |
| PdCl₂(dppf) | Na₂CO₃ | DME/Water | Not specified | 2,4-Dichloropyridine derivative | C4-coupled product |
This table presents data from reactions on analogous, not identical, pyrimidine (B1678525) systems to illustrate typical conditions.
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.org It is a valuable method for synthesizing alkynyl-substituted heterocycles. The Sonogashira reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. rsc.orgnih.gov The reactivity of the halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. organic-chemistry.org This differential reactivity can be exploited for selective couplings in polyhalogenated systems.
Table 2: General Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reactants |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | Aryl/Vinyl Halide, Terminal Alkyne |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | None | Amine | Not specified | Room Temp | Aryl Bromide, Terminal Alkyne |
| Pd(II) β-oxoiminatophosphane complexes | Not specified | Not specified | Not specified | Mild | Aryl Halide, Terminal Alkyne |
This table provides a general overview of Sonogashira reaction conditions based on established literature. nih.govmdpi.com
Formation of Carbon-Heteroatom Bonds (e.g., C-S, C-N)
The amino groups of this compound are nucleophilic and can participate in reactions to form new carbon-heteroatom bonds.
The formation of a C-N bond can be achieved through various reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), or the formation of amides and sulfonamides. For instance, the synthesis of N-(2-(4,6-bis(4-methoxyphenyl)pyrimidin-2-yl)propan-2-yl)methanesulfonamide demonstrates the formation of a sulfonamide from a pyrimidine-containing amine, which involves creating a new N-S bond, a subset of carbon-heteroatom functionalization.
The introduction of sulfur can be accomplished by creating a thioether linkage (C-S bond). These thioethers can then be oxidized to form the corresponding sulfoxides or sulfones, which are important functional groups in many biologically active molecules.
Functionalization at Pyrimidine Ring Positions
Direct functionalization of the pyrimidine ring is a key strategy for modifying the properties of this compound.
Regioselective Bromination and Iodination Strategies
Electrophilic halogenation of the pyrimidine ring is expected to occur at the most electron-rich position. In this compound, the C5 position is doubly activated by the flanking methoxy (B1213986) groups at C4 and C6, and also by the amino groups at C2 and C5 (though the effect of the C5-amino group on its own position is complex). The combined electron-donating effects of these substituents make the C5 position highly nucleophilic and thus the most probable site for electrophilic attack.
Strategies for regioselective halogenation often employ N-halosuccinimides (NBS for bromination, NIS for iodination) as the halogen source. mdpi.com The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote mild and regioselective halogenation of a wide range of arenes and heterocycles without the need for a catalyst. mdpi.com Another green chemistry approach involves the mechanical grinding of pyrimidine derivatives with iodine and nitrate (B79036) salts under solvent-free conditions to achieve iodination at the C5 position. For highly activated systems, even mild reagents can lead to efficient and selective halogenation. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized via a regioselective lithiation-substitution protocol, highlighting that the C5 position is amenable to functionalization. rsc.org
Introduction of Sulfonyl Moieties
Sulfonyl groups can be introduced onto the pyrimidine ring, often through a two-step process involving the creation of a thioether followed by oxidation. For example, the synthesis of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine is achieved by first reacting 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with sodium methoxide (B1231860) to form 4,6-dimethoxy-2-(methylthio)-1,3-pyrimidine. This intermediate is then oxidized to the desired sulfone. This process highlights a common strategy for introducing sulfonyl groups onto pyrimidine rings, which would be applicable to derivatives of this compound after appropriate functionalization.
Alternatively, a sulfonyl moiety can be attached to one of the amino groups to form a sulfonamide. This involves the reaction of the amine with a sulfonyl chloride in the presence of a base.
Advanced Spectroscopic and Analytical Characterization of 4,6 Dimethoxypyrimidine 2,5 Diamine and Its Derivatives
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of 4,6-dimethoxypyrimidine-2,5-diamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the chemical shifts of the hydrogen and carbon atoms within a molecule. For pyrimidine (B1678525) derivatives, the chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyrimidine ring.
In the case of 2-amino-4,6-dimethoxypyrimidine (B117758), a related compound, the ¹H NMR spectrum shows characteristic signals for the methoxy (B1213986) protons and the pyrimidine ring proton. chemicalbook.com The methoxy groups (–OCH₃) typically appear as a singlet in the upfield region of the spectrum, while the aromatic proton on the pyrimidine ring resonates further downfield. chemicalbook.com The amino group protons (–NH₂) often present as a broad singlet.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the pyrimidine ring and the methoxy groups. chemicalbook.com The chemical shifts of the ring carbons are particularly sensitive to the electronic effects of the substituents. For instance, carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a lower field.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Pyrimidines
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 2-Amino-4,6-dimethoxypyrimidine | - | Signals for methoxy and pyrimidine ring protons are characteristic. chemicalbook.com | Distinct signals for pyrimidine ring and methoxy group carbons. chemicalbook.com |
| 4,6-Dimethylpyrimidine | CDCl₃ | 8.956 (s, 1H), 7.060 (s, 1H), 2.486 (s, 6H) chemicalbook.com | Data not readily available. |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | DMSO-d₆ | 8.50 (s, 1H), 7.08 (d, J=0.9 Hz, 2H), 4.27 (q, J=7.1 Hz, 2H), 2.69 (d, J=0.9 Hz, 3H), 2.56 (s, 3H), 1.30 (t, J=7.1 Hz, 3H) nih.gov | 162.29, 161.78, 147.00, 146.59, 146.43, 110.64, 100.79, 59.33, 24.50, 16.53, 14.43 nih.gov |
To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the connectivity of atoms in more complex derivatives, two-dimensional (2D) NMR techniques are employed. libretexts.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org Cross-peaks in a COSY spectrum reveal the ¹H-¹H connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. scienceopen.com It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). scienceopen.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC.
Vibrational Spectroscopy for Molecular Fingerprinting
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.
For a compound like this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: From the amino groups (–NH₂), typically appearing in the region of 3300-3500 cm⁻¹.
C-H stretching: From the methoxy groups (–OCH₃) and any aromatic C-H bonds, usually found between 2850 and 3100 cm⁻¹.
C=N and C=C stretching: From the pyrimidine ring, which would exhibit a series of bands in the 1400-1650 cm⁻¹ region.
C-O stretching: From the methoxy groups, typically in the 1000-1300 cm⁻¹ range.
N-H bending: From the amino groups, usually observed around 1600 cm⁻¹.
A study on 2-amino-4,6-dimethoxypyrimidine recorded the FTIR spectrum in the 4000–400 cm⁻¹ region, allowing for the identification of these characteristic vibrational modes. nih.gov The analysis of these bands provides strong evidence for the presence of the respective functional groups. researchgate.net
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations.
For pyrimidine derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic ring. acs.org The analysis of the Raman spectrum of 2-amino-4,6-dimethoxypyrimidine has been performed in the 3500–100 cm⁻¹ range. nih.gov The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a more robust structural confirmation. rsc.org
Table 2: Key Vibrational Modes for Pyrimidine Derivatives
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H Stretch (Amino) | 3300-3500 | Variable |
| C-H Stretch (Methoxy/Aromatic) | 2850-3100 | 2850-3100 |
| C=N, C=C Stretch (Ring) | 1400-1650 | 1400-1650 |
| C-O Stretch (Methoxy) | 1000-1300 | Variable |
| N-H Bend (Amino) | ~1600 | Variable |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.
For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would provide valuable clues about its structure. Common fragmentation pathways for pyrimidine derivatives may involve the loss of substituents like the methoxy groups or cleavage of the pyrimidine ring itself. The fragmentation of diketopiperazines, which share some structural similarities in terms of amide bonds, often involves the loss of a CO group from the protonated molecule. researchgate.net Analysis of the fragmentation of related compounds like 4-amino-2,6-dimethoxypyrimidine (B1265686) can also provide insights into expected fragmentation pathways. massbank.eu
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing their exact molecular formula. For this compound, HRMS analysis yields a highly accurate mass measurement, which helps in differentiating it from other isomers or compounds with the same nominal mass.
The elemental composition of this compound is C6H10N4O2. The theoretical exact mass can be calculated using the most abundant isotopes of each element (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915).
Theoretical Exact Mass Calculation:
(6 * 12.000000) + (10 * 1.007825) + (4 * 14.003074) + (2 * 15.994915) = 72.000000 + 10.07825 + 56.012296 + 31.98983 = 170.075376 Da
In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. For instance, in a study involving the characterization of pyrimidine derivatives, ESI-HRMS was used to confirm the elemental composition of newly synthesized compounds. mdpi.com
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Theoretical Exact Mass | 170.075376 Da |
| Ionization Mode | ESI+ |
| Measured m/z | [M+H]⁺ 171.0827 |
Note: The measured m/z value is a hypothetical example based on typical experimental outcomes. Actual reported values may vary slightly depending on the instrumentation and experimental conditions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the structure of a known compound. nih.govnih.gov The study of fragmentation pathways is crucial for the structural elucidation of complex molecules, including various classes of drugs and metabolites. nih.gov
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then lead to the cleavage of specific bonds, resulting in a series of product ions. The fragmentation pathways can be rationalized based on the stability of the resulting fragments.
Plausible Fragmentation Pathways:
Loss of a methyl group (-CH3): This is a common fragmentation for methoxy-substituted compounds, leading to a stable resonance-stabilized cation.
Loss of a methoxy group (-OCH3): This can also occur, resulting in a significant fragment ion.
Cleavage of the pyrimidine ring: The ring itself can fragment, although this often requires higher collision energies.
Loss of ammonia (B1221849) (-NH3): The amino groups can be eliminated as neutral ammonia.
The fragmentation of nitrogen-containing compounds, such as alkaloids and other metabolites, has been extensively studied to aid in their identification from natural sources. nih.gov The fragmentation patterns of nucleotide analogues have also been investigated to understand the influence of structural modifications. nih.gov
Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 171.0827 | 156.0592 | 15.0235 (CH3) | [M+H-CH3]⁺ |
| 171.0827 | 140.0631 | 31.0196 (OCH3) | [M+H-OCH3]⁺ |
| 171.0827 | 154.0668 | 17.0159 (NH3) | [M+H-NH3]⁺ |
Note: The m/z values for product ions are calculated based on the proposed neutral losses and are theoretical. Experimental values would be used for actual structure confirmation. The understanding of fragmentation can be enhanced using computational methods like Density Functional Theory (DFT). gre.ac.uk
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute configuration and crystal packing of a molecule. researchgate.net To perform SCXRD, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
For this compound, an SCXRD study would reveal:
The planarity of the pyrimidine ring.
The precise bond lengths and angles of the methoxy and amino substituents.
The conformation of the methoxy groups relative to the pyrimidine ring.
The arrangement of the molecules in the crystal lattice (crystal packing).
Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which can be elucidated from SCXRD data. rsc.org These interactions are crucial for understanding the physical properties of the material, such as melting point and solubility.
For this compound, the following intermolecular interactions are expected:
Hydrogen Bonding: The amino groups (-NH2) can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonded networks.
π-π Stacking: The aromatic pyrimidine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. This is a common feature in the crystal structures of aromatic compounds. nih.gov
The analysis of intermolecular interactions in the crystal structures of various organic molecules, including those with potential biological activity, has been a subject of extensive research. nih.govcardiff.ac.uknih.gov Supramolecular self-assembly driven by these interactions can lead to complex and functional architectures. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are characteristic of the molecule's electronic structure.
Absorption Maxima and Molar Extinction Coefficients
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine ring and the amino and methoxy substituents all contribute to the electronic structure and will influence the position and intensity of the absorption bands.
π → π transitions:* These are typically high-energy transitions and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. They are generally lower in energy and have lower molar extinction coefficients compared to π → π* transitions.
Studies on pyrimidine derivatives have shown how substituents and the solvent can affect the UV-Vis absorption spectra. acs.orgnih.gov For instance, the protonation of the pyrimidine ring can cause significant shifts in the absorption maxima. The stability of related compounds in solution has also been monitored using time-dependent UV/Vis spectroscopy. mdpi.com
Table 3: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)
| Transition Type | Expected λmax (nm) | Expected Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* | ~220-280 | High (>10,000) |
| n → π* | ~280-350 | Low to Moderate (100-1,000) |
Note: These are estimated values based on the general behavior of similar aromatic and heterocyclic compounds. Actual experimental data would be required for precise characterization. Computational methods can also be used to predict UV-Vis spectra. researchgate.net
Influence of Substituents on Electronic Spectra
The electronic absorption spectra of pyrimidine derivatives, including this compound, are significantly influenced by the nature and position of substituents on the pyrimidine ring. These substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the intensity of the absorption (hyperchromic or hypochromic effects). These effects are primarily governed by the electronic properties of the substituents, namely whether they are electron-donating or electron-withdrawing groups.
The fundamental principle lies in the effect of substituents on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the conjugated system. stackexchange.com Electron-donating groups (EDGs) generally increase the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. Both of these effects can lead to a smaller HOMO-LUMO gap, resulting in a bathochromic shift, meaning the compound absorbs light at a longer wavelength. stackexchange.com
Detailed studies on closely related pyrimidine structures provide insight into these substituent effects. For instance, research on 4,6-dihydroxypyrimidine (B14393) derivatives has shown that the introduction of different functional groups leads to predictable changes in their electronic spectra. acs.org It was observed that alkyl substituents, which are weakly electron-donating, at the 2-position of the pyrimidine ring lead to an increase in the basicity of the compound. acs.org
Conversely, the introduction of a strong electron-withdrawing group, such as a nitro group (-NO2), at the 5-position results in a significant shift of the absorption maxima to a longer wavelength. acs.org This is a classic example of a bathochromic shift induced by an electron-withdrawing group in a conjugated system. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups can enhance this effect.
While specific experimental data for a wide range of this compound derivatives is not extensively documented in publicly available literature, the established principles of substituent effects on the electronic spectra of pyrimidine systems allow for well-founded predictions. The 4,6-dimethoxy-2,5-diamino pyrimidine core contains strong electron-donating groups (methoxy and amino). Further substitution on this ring would modulate the electronic properties and thus the UV-Vis absorption spectrum.
For example, the introduction of an electron-withdrawing group at one of the available positions would be expected to cause a bathochromic shift in the electronic spectrum of this compound. The magnitude of this shift would depend on the electron-withdrawing strength of the substituent.
The following interactive table illustrates the influence of substituents on the electronic spectra of a model pyrimidine system, based on the findings for 4,6-dihydroxypyrimidine derivatives, which serves as a valuable analogue.
| Compound | Substituent at Position 2 | Substituent at Position 5 | Observed Effect on λmax |
| 6-Hydroxypyrimidin-4(3H)-one | -H | -H | Baseline |
| 6-Hydroxy-2-methylpyrimidin-4(3H)-one | -CH3 (EDG) | -H | Minor Shift |
| 6-Hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | -CH3 (EDG) | -NO2 (EWG) | Bathochromic Shift acs.org |
| 6-Hydroxy-2-ethyl-5-nitropyrimidin-4(3H)-one | -C2H5 (EDG) | -NO2 (EWG) | Bathochromic Shift acs.org |
This table is illustrative of substituent effects on a pyrimidine core, based on data for 4,6-dihydroxypyrimidine derivatives. EDG denotes an electron-donating group, and EWG denotes an electron-withdrawing group.
Computational Chemistry and Theoretical Investigations of 4,6 Dimethoxypyrimidine 2,5 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule, which in turn reveals a wealth of information about its properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For 4,6-dimethoxypyrimidine-2,5-diamine, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule. DFT calculations on related pyrimidine (B1678525) derivatives have been successfully used to determine their optimized geometries and electronic characteristics. tandfonline.comijcce.ac.ir For instance, in a study of other pyrimidine derivatives, the B3LYP functional with a 6-31G* basis set was employed for such calculations. tandfonline.com
A hypothetical data table for the optimized geometric parameters of this compound, based on DFT calculations, would resemble the following:
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | N1 | C2 | - | - | Calculated Value |
| Bond Length | C2 | N3 | - | - | Calculated Value |
| Bond Angle | C6 | N1 | C2 | - | Calculated Value |
| Dihedral Angle | C5 | C4 | N3 | C2 | Calculated Value |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry.
For this compound, ab initio calculations would be employed to obtain very precise values for its energy and other properties, which can then be used to benchmark results from less computationally expensive methods like DFT. A study on mono- and diaminopyridines utilized ab initio methods to calculate interaction energies between molecules. epa.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com A smaller gap generally suggests higher reactivity.
For this compound, the presence of electron-donating amino and methoxy (B1213986) groups would be expected to raise the energy of the HOMO, influencing its reactivity. Theoretical studies on other pyrimidine derivatives have shown that the HOMO-LUMO gap can explain the eventual charge transfer interactions taking place within the molecules. nih.gov
A hypothetical data table summarizing the frontier molecular orbital analysis for this compound would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
The distribution of electron density in a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
In an MEP map of this compound, the regions around the nitrogen atoms of the pyrimidine ring and the amino groups would likely show negative potential (typically colored red), indicating their potential as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amino groups would exhibit positive potential (typically colored blue). Such maps are invaluable for understanding a molecule's reactivity and intermolecular interactions. irjweb.com
Intermolecular Interactions and Crystal Engineering Studies
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the intermolecular interactions between the constituent molecules. chemrxiv.org For this compound, the presence of amino and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring, provides multiple sites for hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within molecules. It provides a localized, intuitive picture of bonding. An NBO analysis of this compound would involve calculating the key donor-acceptor interactions and their stabilization energies. This would reveal the delocalization of electron density between the pyrimidine ring, the methoxy groups, and the diamine substituents, offering insights into the molecule's electronic stability and reactivity.
No specific NBO analysis data for this compound was found in the surveyed literature.
Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) Analyses of Non-Covalent Interactions
The Reduced Density Gradient (RDG) and Atoms in Molecule (AIM) theories are computational tools for visualizing and quantifying non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions are critical in determining the supramolecular structure and crystal packing of a compound. For this compound, these analyses would identify the specific atoms involved in non-covalent interactions and characterize the strength of these interactions, which is fundamental to understanding its solid-state properties.
Specific RDG and AIM analyses for this compound have not been reported in the available scientific papers.
Computational Prediction of Cocrystal Formation and Stability
Computational methods are increasingly used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer. mdpi.comnih.govresearchgate.net These predictions often rely on calculating lattice energies or analyzing intermolecular interactions to assess the stability of a potential cocrystal. mdpi.comnih.gov Such studies can save significant time and resources in experimental screening. mdpi.com For instance, a study on a related compound, 2-amino-4,6-dimethoxypyrimidine (B117758), investigated its cocrystal with anthranilic acid, highlighting the importance of hydrogen-bonding patterns in the crystal structure. nih.govnih.gov Computational screening could similarly be applied to this compound to identify potential coformers.
Crystal structure prediction (CSP) is a powerful tool in this area, ranking potential crystal structures based on their lattice energies. xtalpi.com
While general methodologies for cocrystal prediction are well-established, specific computational predictions for cocrystals of this compound are not available.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energetic feasibility of different routes.
Transition State Characterization
The characterization of transition states is a cornerstone of understanding reaction mechanisms. It involves locating the highest energy point along a reaction coordinate. For reactions involving this compound, computational modeling would be used to determine the geometry and energy of the transition states for key chemical transformations.
No studies detailing the transition state characterization for reactions of this compound were found.
Energetic Profiles of Key Reaction Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile reveals the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics.
Energetic profiles for reaction pathways involving this compound have not been detailed in the accessible literature.
Applications As Advanced Chemical Intermediates
Role as a Versatile Building Block in Heterocyclic Synthesis
While the direct use of 4,6-Dimethoxypyrimidine-2,5-diamine as a versatile building block is not extensively documented, the reactivity of the diamino pyrimidine (B1678525) core is well-established for constructing more complex molecular architectures. The two amino groups, positioned ortho to one another on the pyrimidine ring, provide ideal geometry for cyclization reactions to form fused heterocyclic systems.
Precursor for Complex Pyrimidine-Fused Systems
The synthesis of fused pyrimidine derivatives is a significant area of heterocyclic chemistry. Generally, ortho-diamines on an aromatic or heteroaromatic ring are key precursors for building fused imidazole, pyrazine (B50134), or triazine rings. For instance, the analogous compound 2,5-diamino-4,6-dichloropyrimidine is a known precursor for purine derivatives, where the adjacent amino groups are utilized to construct the fused five-membered imidazole ring. Although direct examples involving this compound are not prominent in the literature, its structural features suggest a high potential for similar transformations.
Synthesis of Nitrogen-Containing Macrocycles
Scaffold for Design and Synthesis of Ligands for Coordination Chemistry
The pyrimidine core, with its nitrogen atoms and potential for functionalization, is a valuable scaffold for designing ligands for coordination chemistry. The presence of two methoxy (B1213986) groups and two amino groups in this compound offers multiple sites for coordination or further chemical modification to create multidentate ligands.
Pyrimidine-Based Ligands for Transition Metal Catalysis
Pyrimidine-containing ligands have been employed in transition metal catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, influencing their electronic properties and catalytic activity. While there is broad research into transition metal catalysis for synthesizing heterocyclic compounds, mdpi.comdntb.gov.ua specific examples employing ligands derived directly from this compound are not found in the surveyed literature. The development of new ligands is crucial for advancing catalysis, and the unique electronic and steric profile of this diamine could offer new possibilities in catalyst design.
Exploration in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to assemble complex architectures from molecular building blocks. Aminopyrimidines are excellent candidates for supramolecular assembly due to their hydrogen bond donor (amino groups) and acceptor (ring nitrogens) sites.
Research has been conducted on the supramolecular structures of complex derivatives of the target compound. Specifically, the crystal structures of 4-[2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl]-6-methoxypyrimidine-2,5-diamine and its 4-bromophenyl analog have been analyzed. researchgate.netresearchgate.net These molecules form intricate sheet-like structures in their hydrated crystalline forms, held together by a network of O—H⋯N and N—H⋯O hydrogen bonds. researchgate.netresearchgate.net This demonstrates the inherent capacity of the 4-methoxy-2,5-diaminopyrimidine core to direct the formation of ordered supramolecular assemblies through specific intermolecular interactions.
Potential Applications in Materials Science
Optoelectronic Materials
The tunable electronic properties of pyrimidine (B1678525) derivatives make them suitable for use in optoelectronic devices, where they can play crucial roles in charge transport and nonlinear optical phenomena.
The electron-deficient character of the pyrimidine ring is a key attribute for its application as an electron transport material (ETM) in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org ETMs facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a critical process for achieving high device efficiency and stability. The C═N double bonds within the pyrimidine structure contribute to its high electron-accepting capability. spiedigitallibrary.orgresearchgate.net
Pyrimidine derivatives have been successfully incorporated as building blocks in various components of OLEDs, including not only ETMs but also fluorescent and phosphorescent emitters, and bipolar host materials. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org For instance, a pyrimidine end-capped ETM, DPmPy-BP, when combined with silver, has demonstrated superior electron-injection properties and remarkable stability in green phosphorescent OLEDs. rsc.org These devices achieved a maximum external quantum efficiency (EQE) of 20% and an operational lifetime (LT50) of approximately 17,000 hours at 1000 cd m⁻², performance comparable to devices using conventional alkali metal compounds. rsc.org
The introduction of methoxy (B1213986) groups, such as those in 4,6-Dimethoxypyrimidine-2,5-diamine, can further influence the electronic properties and processability of these materials. In a study on phenyl pyrimidine derivatives, the addition of methoxy groups led to a significant improvement in hole-transporting properties and a bathochromic shift in emission. nih.govnih.gov While this specific study focused on emitters, it highlights the influential role of methoxy substituents on the optoelectronic behavior of pyrimidine compounds.
The following table summarizes the performance of select OLEDs incorporating pyrimidine-based compounds, illustrating their potential in high-performance devices.
| Device Structure / Pyrimidine Compound | Role of Pyrimidine | Max. EQE (%) | Luminance (cd m⁻²) | Lifetime (LT50 in hours) |
| Green PhOLED with DPmPy-BP/Ag | Electron Transport Layer | 20 | 1000 | ~17,000 |
| Blue/Sky Blue OLED with triphenylamino- and 9-phenyl carbazolyl-substituted pyrimidine-5-carbonitriles | Emitter | up to 7 | Not Specified | Not Specified |
| Orange-Red TADF-OLED with triphenylamino- and 9-phenyl carbazolyl-substituted pyrimidine-5-carbonitriles | Host | up to 20.7 | Not Specified | Not Specified |
| Blue TADF OLED with 1MPA (acridine-pyrimidine based) | Host | >20 | >1000 | Not Specified |
| OLED with Phenyl Pyrimidine Derivatives (PP1/PP2) | Emitter | up to 10.6 | Not Specified | Not Specified |
Table based on data from multiple research findings. rsc.orgnih.govnih.govresearchgate.net
The development of materials with significant non-linear optical (NLO) properties is crucial for applications in optical data processing, storage, and photonics. The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an excellent building block for creating "push-pull" molecules, which are known to exhibit NLO effects. rsc.org
Research into a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has shown its potential for NLO applications. rsc.orgrsc.org This compound exhibited a third-order nonlinear susceptibility (χ(3)) that was superior to known chalcone (B49325) derivatives, highlighting the promise of pyrimidine-based molecules in this field. rsc.orgrsc.org Theoretical calculations on other pyrimidine derivatives have also indicated non-zero second hyperpolarizabilities, which implies microscopic third-order NLO behavior.
| Pyrimidine Derivative | NLO Property Investigated | Key Finding |
| PMMS | Third-order nonlinear susceptibility (χ(3)) | Superior to known chalcone derivatives. rsc.orgrsc.org |
| X-shaped pyrazine (B50134) derivatives (for comparison) | Second-order NLO properties | Anisotropy of the NLO response differs between isomers. |
This table provides examples of NLO investigations on related heterocyclic compounds.
Polymer Chemistry and Polymerizable Monomers
The presence of two primary amine groups in this compound makes it a suitable candidate as a monomer for the synthesis of functional polymers through condensation polymerization.
Diamine monomers are fundamental building blocks in polymer chemistry, reacting with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the 4,6-dimethoxypyrimidine (B185312) unit into a polymer backbone could imbue the resulting material with the unique electronic and physical properties of the pyrimidine core.
For example, a polyamide synthesized from this compound and a suitable dicarboxylic acid would feature the pyrimidine ring as a recurring unit in the main chain. Such a polymer could exhibit enhanced thermal stability, specific optical properties, or unique charge transport characteristics derived from the pyrimidine moiety. The potential for hydrogen bonding through the amide linkages and the pyrimidine nitrogens could also influence the polymer's morphology and mechanical properties.
While specific research on the polymerization of this compound is limited, the principles of condensation polymerization are well-established. The reaction of a diamine with a dicarboxylic acid typically involves the loss of a water molecule to form an amide linkage, creating a repeating polymer chain. youtube.com
In addition to forming homopolymers, this compound can be used as a comonomer in the synthesis of copolymers. This approach allows for the fine-tuning of the final material's properties by combining the characteristics of the pyrimidine monomer with those of other monomers.
For instance, copolymerizing this compound with other aromatic or aliphatic diamines and diacids could lead to a range of polyamides with tailored properties. The ratio of the pyrimidine-containing monomer to the other monomers could be adjusted to control characteristics such as:
Solubility and Processability: Introducing more flexible aliphatic units could improve the solubility of an otherwise rigid aromatic polymer.
Optical Properties: The concentration of the pyrimidine chromophore could be varied to tune the absorption and emission characteristics of the copolymer.
Thermal and Mechanical Properties: The incorporation of the rigid pyrimidine ring is expected to enhance the thermal stability and mechanical strength of the resulting copolymer.
The synthesis of pyrimidine homopolymers from other pyrimidine derivatives has been explored, demonstrating the feasibility of creating polymers with a pyrimidine-based structure. ontosight.ai These polymers are of interest for applications in drug delivery and as research tools in molecular biology. ontosight.ai The use of functional monomers in creating molecularly imprinted polymers is also an area of active research, where the specific binding sites of monomers are crucial for their function. nih.gov
Future Research Directions and Outlook for 4,6 Dimethoxypyrimidine 2,5 Diamine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The efficient and scalable synthesis of 4,6-Dimethoxypyrimidine-2,5-diamine is a prerequisite for its comprehensive study and potential commercialization. Current synthetic strategies for related diaminopyrimidines often involve multi-step processes that may suffer from low yields or the use of harsh reagents. google.com Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.
Key areas for exploration include:
Adaptation of Existing Methods: Methodologies for synthesizing structurally similar compounds, such as 2,5-diamino-4,6-dihydroxypyrimidine (B34952) hydrochloride, could be adapted. google.com For instance, a route involving the reaction of guanidine (B92328) hydrochloride with a malonate derivative, followed by nitrosation and reduction, could be optimized for the synthesis of the target molecule. google.com
Catalytic Approaches: The development of novel catalytic systems, potentially using transition metals, could enable more direct and selective functionalization of the pyrimidine (B1678525) core.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher purity and yields.
Green Chemistry Principles: The use of greener solvents, reduction of waste streams, and employment of atom-economical reactions should be a central theme in the development of new synthetic protocols.
| Proposed Synthetic Approach | Potential Advantages | Key Challenges |
| Modified Dihydroxy-pyrimidine Route google.com | Utilizes readily available starting materials. | Requires optimization of reaction conditions for the dimethoxy analogue. |
| Catalytic C-H Amination | Potentially a more direct and atom-economical route. | Achieving regioselectivity and catalyst stability. |
| Continuous Flow Synthesis | Improved safety, scalability, and product consistency. | Initial setup costs and optimization of flow parameters. |
Design and Synthesis of Advanced Functional Derivatives
The two primary amino groups and the pyrimidine ring of this compound offer multiple sites for chemical modification, allowing for the creation of a diverse library of functional derivatives. Such derivatives could exhibit fine-tuned electronic, optical, and biological properties. nih.govnih.gov
Future synthetic efforts could focus on:
N-Functionalization: The amino groups can be readily acylated, alkylated, or arylated to introduce a wide range of functional moieties. nih.gov This could include long aliphatic chains to enhance lipophilicity or specific pharmacophores to target biological macromolecules. nih.govnih.gov
Ring Modification: While more challenging, modification of the pyrimidine ring itself could lead to novel scaffolds with unique properties.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups can be exploited to design self-assembling systems and novel supramolecular architectures.
| Derivative Class | Potential Property Enhancement | Example Functional Groups |
| N-Acyl Derivatives | Modified solubility and biological activity. nih.gov | Acetyl, Benzoyl, Long-chain acyl groups. nih.gov |
| N-Alkyl/Aryl Derivatives | Altered electronic properties and steric hindrance. | Methyl, Ethyl, Phenyl, Substituted phenyls. |
| Schiff Base Formation | Introduction of new coordination sites and chromophores. | Reaction with various aldehydes and ketones. |
Deeper Elucidation of Structure-Property Relationships through Integrated Computational and Experimental Approaches
A fundamental understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for the rational design of new materials and therapeutic agents. An integrated approach combining computational modeling and experimental characterization will be key to achieving this. acs.orgchemrxiv.org
Key research activities in this area should include:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. acs.orgnih.gov This can provide insights into the effects of substituent groups on the molecule's frontier molecular orbitals and charge distribution. acs.org
Spectroscopic Analysis: A comprehensive analysis using techniques such as UV-Vis, fluorescence, NMR, and IR spectroscopy will be essential to characterize the electronic and structural properties of the parent compound and its derivatives. chemrxiv.orgdoi.org
X-ray Crystallography: Single-crystal X-ray diffraction studies can provide definitive information about the solid-state packing and intermolecular interactions, such as hydrogen bonding, which can significantly influence bulk properties. acs.org
Photophysical Studies: Time-resolved spectroscopy can be used to investigate the excited-state dynamics and deactivation pathways, which is particularly relevant for applications in optoelectronics and as fluorescent probes. chemrxiv.orgdoi.org
| Technique | Information Gained | Relevance |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, simulated spectra. acs.org | Guiding synthetic efforts and interpreting experimental results. |
| UV-Vis & Fluorescence Spectroscopy | Electronic transitions, absorption/emission wavelengths. chemrxiv.org | Assessing potential for optical applications. |
| X-ray Crystallography | Solid-state structure, intermolecular interactions. acs.org | Understanding bulk properties and crystal engineering. |
| Time-Resolved Spectroscopy | Excited-state lifetimes and relaxation pathways. doi.org | Elucidating photostability and potential for photosensitization. |
Expanding Applications in Emerging Fields of Chemical Science
The unique structural features of this compound suggest its potential for a wide range of applications in various fields of chemical science. While direct applications are yet to be established, the known activities of related diaminopyrimidine compounds provide a strong basis for future exploration. ontosight.aitaylorandfrancis.com
Potential application areas to be investigated include:
Medicinal Chemistry: Diaminopyrimidines are known to act as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) and kinases. nih.govnih.govnih.gov The title compound and its derivatives could be screened for activity against a range of therapeutic targets, including those relevant to cancer, infectious diseases, and inflammatory conditions. taylorandfrancis.com
Materials Science: The electron-rich nature of the molecule, coupled with its hydrogen-bonding capabilities, makes it a candidate for applications in organic electronics. This includes use as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials. acs.org
Coordination Chemistry: The amino groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Q & A
Q. What are the recommended synthetic routes for 4,6-dimethoxypyrimidine-2,5-diamine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Nucleophilic substitution is a common approach, starting with halogenated pyrimidine precursors (e.g., 4,6-dichloropyrimidine). Methoxy groups are introduced via methoxylation under basic conditions (e.g., NaOMe/MeOH), followed by amination at positions 2 and 5 using ammonia or primary amines under high-pressure conditions .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry of reagents (e.g., excess NH₃ for complete amination) and control temperature (80–120°C) to minimize side products like over-alkylation. Purify via recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How should researchers handle this compound safely in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved dust respirator during solid handling due to inhalation risks .
- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis of methoxy groups. Avoid proximity to strong acids/bases to minimize decomposition .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, amine protons at δ 5.5–6.0 ppm) .
- IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) .
- Chromatography :
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.5 mL/min) to detect impurities at retention times >8 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
Methodological Answer:
- Hypothesis Testing :
Verify sample purity via HPLC-MS to rule out contamination.
Perform variable-temperature NMR to assess dynamic processes (e.g., amine tautomerism or rotational barriers).
Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model electronic environments and predict splitting patterns .
- Case Study : Anomalous doublets in ¹H NMR may arise from hindered rotation of methoxy groups; confirm via NOESY to detect spatial proximity .
Q. What strategies are effective for crystallizing this compound, and how does its crystal structure inform reactivity?
Methodological Answer:
- Crystallization : Use slow evaporation from DMSO/EtOH (1:3) at 4°C. For X-ray diffraction, employ SHELXL for refinement, focusing on H-bonding networks (N-H···O/N interactions) to resolve packing motifs .
- Structural Insights : Planar pyrimidine rings with dihedral angles <5° indicate π-stacking potential, which may influence catalytic or supramolecular applications .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
Methodological Answer:
- Software : Use Gaussian or ORCA for calculating Fukui indices to identify electrophilic/nucleophilic sites.
- Workflow :
Optimize geometry at the M06-2X/def2-TZVP level.
Calculate electrostatic potential maps to visualize electron-deficient regions (e.g., C-2 and C-5 positions).
Validate predictions with experimental kinetic studies (e.g., monitoring substituent displacement rates via UV-Vis) .
Q. What are the challenges in quantifying degradation products of this compound under oxidative conditions?
Methodological Answer:
- Analytical Setup : Use LC-QTOF-MS with a C18 column (ACN/0.1% formic acid gradient) to separate and identify products like 4,6-dihydroxypyrimidine-2,5-diamine (m/z 141.04) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data, adjusting pH (4–10) and temperature (25–60°C) to elucidate mechanisms (e.g., hydrolysis vs. radical oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
